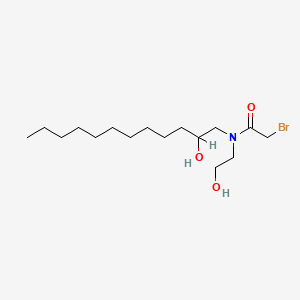
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a long hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- typically involves multiple steps, including the bromination of a precursor compound, followed by acylation and hydroxylation reactions. The reaction conditions may vary, but common reagents include bromine, acetic anhydride, and hydroxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-: Similar structure but with different substituents.
Acetamide, 2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-: Similar structure with a chlorine atom instead of bromine.
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxydecyl)-: Similar structure with a shorter hydrocarbon chain.
Uniqueness
The uniqueness of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- lies in its specific combination of functional groups and the presence of a bromine atom, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62881-06-5 |
|---|---|
Molecular Formula |
C16H32BrNO3 |
Molecular Weight |
366.33 g/mol |
IUPAC Name |
2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32BrNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3 |
InChI Key |
NKELXXXZJPOUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCO)C(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


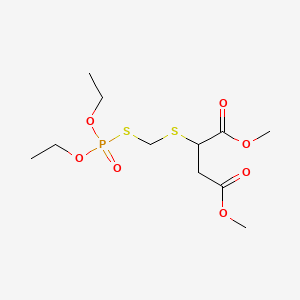
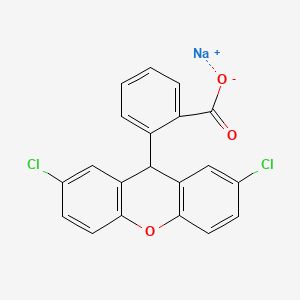
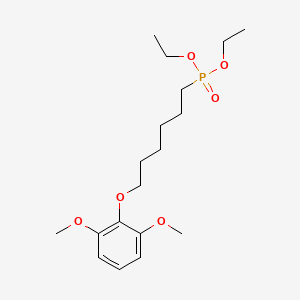
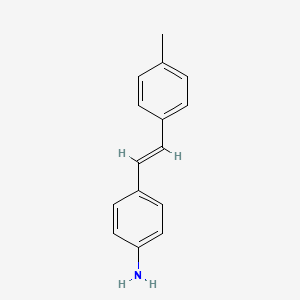

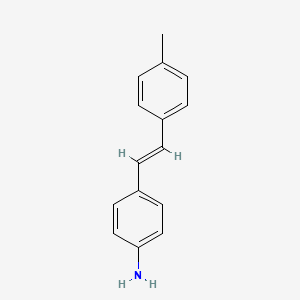
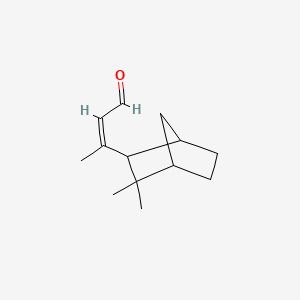
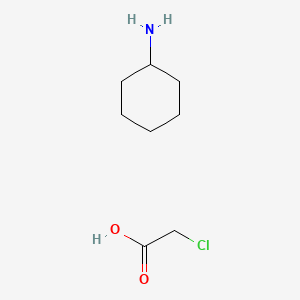
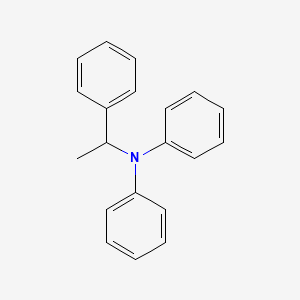
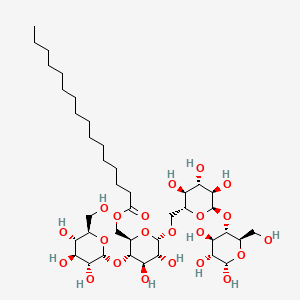
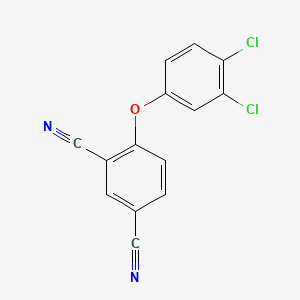

![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)

